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Abstract: This technical guide provides a comprehensive overview of the methodologies and

data integral to the structural elucidation of hordenine, a naturally occurring phenethylamine

alkaloid, and its synthetic or naturally derived analogues. The document details the application

of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and X-ray Crystallography. It includes generalized experimental

protocols, tabulated quantitative data for hordenine, and visual representations of

experimental workflows and associated signaling pathways to facilitate a deeper understanding

of its chemical and biological characteristics.

Introduction to Hordenine
Hordenine, chemically known as 4-[2-(dimethylamino)ethyl]phenol, is a phenethylamine

alkaloid found in a variety of plant species, most notably in germinated barley (Hordeum

vulgare), from which its name originates.[1][2] It is also present in various cacti and marine

algae.[3][4] Hordenine is biosynthesized through the stepwise N-methylation of tyramine.[1] As

a bioactive compound, it has garnered interest for its diverse pharmacological properties,

including its action as a stimulant of the central nervous system and its role as a dopamine D2

receptor agonist. Its presence in beer makes it a potential biomarker for consumption. The

precise determination of its structure and that of its analogues is fundamental for understanding

its bioactivity, metabolism, and potential therapeutic applications.
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Core Methodologies for Structural Elucidation
The definitive structure of hordenine and its analogues is established through a combination of

modern analytical techniques. This section outlines the principles, experimental protocols, and

data interpretation for the most critical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the carbon-

hydrogen framework of a molecule. A combination of one-dimensional (1D) and two-

dimensional (2D) experiments provides a complete picture of atomic connectivity.

Sample Preparation: Dissolve 5-10 mg of the purified compound (e.g., hordenine) in

approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).

Filtration: Filter the solution into a clean 5 mm NMR tube.

Data Acquisition: Acquire a suite of NMR spectra. A standard approach includes:

1D Spectra: ¹H NMR, ¹³C NMR, and DEPT-135.

2D Spectra: Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence

(HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate

software using Fourier transformation, phase correction, and baseline correction.

¹H NMR (Proton NMR): The ¹H NMR spectrum of hordenine provides information on the

number of distinct proton environments, their electronic surroundings (chemical shift),

relative numbers (integration), and neighboring protons (spin-spin splitting). The spectrum

typically shows signals for the aromatic protons, the two methylene (-CH₂-) groups of the

ethyl chain, and the two methyl (-CH₃) groups on the nitrogen atom.

¹³C NMR and DEPT: The ¹³C NMR spectrum reveals the number of unique carbon atoms.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate

between CH, CH₂, and CH₃ groups, while quaternary carbons are identified by their

presence in the ¹³C spectrum and absence in DEPT spectra.
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2D NMR:

COSY: Establishes proton-proton couplings within the same spin system, for example,

confirming the connectivity between the protons of the -CH₂-CH₂- fragment.

HSQC: Correlates each proton to its directly attached carbon atom.

HMBC: Shows correlations between protons and carbons that are typically two to three

bonds away, which is crucial for connecting different fragments of the molecule, such as

linking the ethyl chain to the aromatic ring and the dimethylamino group.

The logical workflow for using these NMR experiments to determine a chemical structure is

illustrated below.

1D NMR Experiments

2D NMR Experiments

Derived Structural Information

¹H NMR

Proton Environments
(Shift, Integration, Splitting)

¹³C NMR

Carbon Environments
& Types (C, CH, CH₂, CH₃)

DEPT
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¹H-¹H Connectivity
(Spin Systems)

HSQC

Direct ¹H-¹³C
Connectivity

HMBC

Long-Range ¹H-¹³C
Connectivity (Fragments Assembly)

Final Structure
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Logical workflow for NMR-based structural elucidation.

Table 1: ¹H NMR Spectral Data for Hordenine
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Proton Assignment
Chemical Shift (δ)
ppm

Multiplicity Integration

H-2, H-6 7.0 - 7.2 d 2H

H-3, H-5 6.7 - 6.9 d 2H

-CH₂-Ar 2.7 - 2.9 t 2H

-CH₂-N 2.4 - 2.6 t 2H

-N(CH₃)₂ 2.2 - 2.4 s 6H

-OH Variable br s 1H

(Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data

compiled from typical values for phenethylamines and available spectra.)

Table 2: ¹³C NMR Spectral Data for Hordenine

Carbon Assignment Chemical Shift (δ) ppm DEPT Information

C-1 130 - 132 Quaternary (C)

C-2, C-6 129 - 131 CH

C-3, C-5 115 - 117 CH

C-4 154 - 156 Quaternary (C)

-CH₂-Ar 33 - 35 CH₂

-CH₂-N 59 - 61 CH₂

-N(CH₃)₂ 45 - 47 CH₃

(Note: Chemical shifts are approximate and depend on the solvent used.)

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of a

compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass
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spectrometry (HRMS) provides highly accurate mass measurements, enabling the

determination of a unique molecular formula.

Sample Preparation: Prepare a dilute solution of the purified compound in a solvent

compatible with liquid chromatography (e.g., methanol or acetonitrile/water mixture).

Chromatographic Separation: Inject the sample into a liquid chromatography system (e.g.,

UPLC) coupled to the mass spectrometer. A reversed-phase C18 column is commonly used

for compounds like hordenine.

Ionization: The analyte is ionized as it elutes from the column. Electrospray ionization (ESI)

is a soft ionization technique well-suited for polar molecules like hordenine and is typically

performed in positive ion mode. Direct Analysis in Real Time (DART) is another technique

that can be used for rapid analysis with minimal sample preparation.

Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g.,

Time-of-Flight (TOF), Quadrupole, or Orbitrap).

Data Acquisition: Acquire full scan mass spectra to determine the molecular ion and tandem

MS (MS/MS) spectra to study fragmentation patterns, which aids in structural confirmation.

Molecular Ion: Hordenine (C₁₀H₁₅NO) has a monoisotopic mass of 165.1154 g/mol . In

positive mode ESI-MS, it is detected as the protonated molecule [M+H]⁺ at an m/z of

approximately 166.1232.

Fragmentation Pattern (MS/MS): The most characteristic fragmentation of hordenine
involves the cleavage of the C-C bond beta to the nitrogen atom, resulting in a prominent

fragment ion corresponding to the dimethyliminium moiety and the benzylic portion of the

molecule.

Table 3: Key Mass Spectrometry Fragments for Hordenine [M+H]⁺

m/z of Fragment Ion Proposed Structure / Loss

121.0648 [M+H - N(CH₃)₃]⁺

58.0651 [CH₂=N(CH₃)₂]⁺ (Dimethyliminium ion)
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(Note: Fragmentation is dependent on collision energy and instrument type.)

X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic

arrangement of a molecule in its solid, crystalline state. It provides precise information on bond

lengths, bond angles, and stereochemistry.

Crystallization: Grow single crystals of the compound of high purity and quality. This is often

the most challenging step and involves slowly evaporating the solvent from a saturated

solution or using vapor diffusion techniques.

Crystal Mounting: Mount a suitable crystal on a goniometer head. For data collection at low

temperatures, the crystal is typically flash-cooled in liquid nitrogen to minimize radiation

damage.

X-ray Diffraction: Place the crystal in an intense, monochromatic X-ray beam (often from a

synchrotron source). The crystal diffracts the X-rays onto a detector, creating a unique

diffraction pattern of spots.

Data Collection: Rotate the crystal in the X-ray beam and collect a complete set of diffraction

data over a range of angles.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and space group. The phases of the diffracted X-rays are determined (the

"phase problem"), and an initial electron density map is calculated. A molecular model is built

into this map and then refined against the experimental data to yield the final, detailed 3D

structure.

Structural Analogues of Hordenine
The structural elucidation of hordenine analogues follows the same principles outlined above.

Analogues may feature modifications such as:

N-alkylation: Variation of the methyl groups on the nitrogen (e.g., N-methyltyramine,

tyramine).
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Ring Substitution: Addition of other functional groups (e.g., methoxy, hydroxyl) to the

aromatic ring.

Side Chain Modification: Changes in the length or branching of the ethylamino side chain.

For each new analogue, the combination of NMR and MS is typically sufficient to determine the

2D structure. 2D NMR experiments like HMBC are critical for establishing the position of new

substituents on the aromatic ring or modifications to the side chain. X-ray crystallography can

be employed to confirm the absolute and relative stereochemistry if chiral centers are present.

Hordenine-Associated Signaling Pathways
Understanding the structure of hordenine is crucial for interpreting its biological activity.

Hordenine has been shown to modulate several key signaling pathways.

Dopamine D2 Receptor (DRD2) Agonism: Hordenine acts as an agonist at the DRD2, which

is significant for its potential effects on neurological conditions like Parkinson's disease. This

interaction initiates a G-protein-coupled signaling cascade.

Anti-inflammatory Pathways (NF-κB and MAPK): Hordenine exhibits anti-inflammatory

effects by inhibiting the activation of the NF-κB and MAPK signaling pathways, which are

central regulators of inflammation.

SPHK1/S1PR1/STAT3 Pathway: In the context of ulcerative colitis, hordenine has been

shown to inhibit the SPHK1/S1PR1/STAT3 signaling pathway, reducing the expression of

pro-inflammatory cytokines.

Below are diagrams illustrating these pathways.
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Hordenine activating the Dopamine D2 Receptor pathway.
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Hordenine inhibition of NF-κB and MAPK pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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